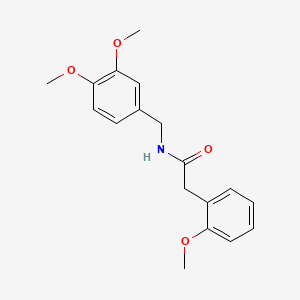![molecular formula C27H36N4OS B5424656 3-(Butylsulfanyl)-6-(3,8,8-trimethyl-1,2,3,4,6,7,8,8A-octahydro-2-naphthalenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5424656.png)
3-(Butylsulfanyl)-6-(3,8,8-trimethyl-1,2,3,4,6,7,8,8A-octahydro-2-naphthalenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Butylsulfanyl)-6-(3,8,8-trimethyl-1,2,3,4,6,7,8,8A-octahydro-2-naphthalenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a complex organic compound with a unique structure that combines elements of sulfur, triazine, and benzoxazepine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-6-(3,8,8-trimethyl-1,2,3,4,6,7,8,8A-octahydro-2-naphthalenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine typically involves multiple steps:
Formation of the Triazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Introduction of the Butylsulfanyl Group: This is achieved through nucleophilic substitution reactions, where a butylsulfanyl group is introduced to the triazine ring.
Attachment of the Naphthalenyl Moiety: This step involves the coupling of the naphthalenyl group to the triazine ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the naphthalenyl moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in substitution reactions, especially at the butylsulfanyl group, where various nucleophiles can replace the butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes, given its ability to interact with various biomolecules.
Industry
Polymer Additives: The compound can be used as an additive in polymers to enhance their properties, such as thermal stability and mechanical strength.
Coatings: Its incorporation into coatings can improve their durability and resistance to environmental factors.
Mécanisme D'action
The mechanism by which 3-(Butylsulfanyl)-6-(3,8,8-trimethyl-1,2,3,4,6,7,8,8A-octahydro-2-naphthalenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine exerts its effects is likely multifaceted:
Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.
Pathways Involved: It could influence various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Butylsulfanyl)-6-(3,8,8-trimethyl-1,2,3,4,6,7,8,8A-octahydro-2-naphthalenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine: shares similarities with other triazine and benzoxazepine derivatives, such as:
Uniqueness
- Structural Complexity : The presence of both the butylsulfanyl group and the naphthalenyl moiety in the same molecule is unique, providing distinct chemical and physical properties.
- Versatility : Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a versatile compound.
Propriétés
IUPAC Name |
3-butylsulfanyl-6-(3,8,8-trimethyl-2,3,4,6,7,8a-hexahydro-1H-naphthalen-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4OS/c1-5-6-14-33-26-29-25-23(30-31-26)19-11-7-8-12-22(19)28-24(32-25)20-16-21-18(15-17(20)2)10-9-13-27(21,3)4/h7-8,10-12,17,20-21,24,28H,5-6,9,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKKCOFAXQYIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4CC5C(=CCCC5(C)C)CC4C)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{2-[2-(4-fluorophenoxy)ethylidene]-5-nitro-2,3-dihydro-1-benzofuran-3-yl}morpholine](/img/structure/B5424577.png)
![3,5-dimethyl-N-[1-(1-naphthylmethyl)-5-oxopyrrolidin-3-yl]isoxazole-4-carboxamide](/img/structure/B5424582.png)
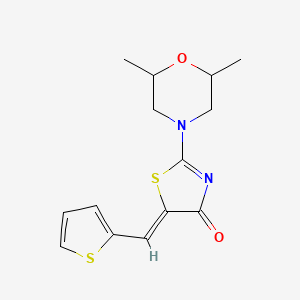
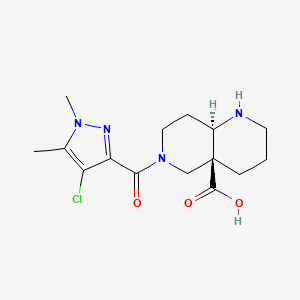
![2-[2-(4-morpholinyl)ethyl]-N-1-naphthyl-1-piperidinecarboxamide](/img/structure/B5424607.png)
![4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5424614.png)
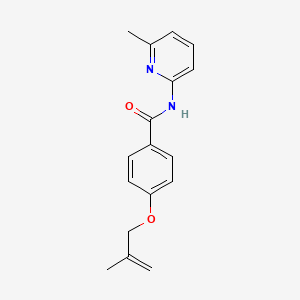
![(6Z)-6-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5424631.png)
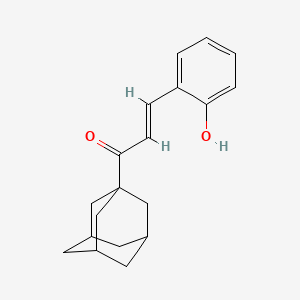
![N-[1-(4-ethylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B5424660.png)
![5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5424664.png)
![Methyl 2-[cyano(4-methoxy-6-methylpyrimidin-2-YL)amino]acetate](/img/structure/B5424670.png)
![[4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]-2-methoxyphenyl] 3-nitrobenzoate](/img/structure/B5424674.png)
